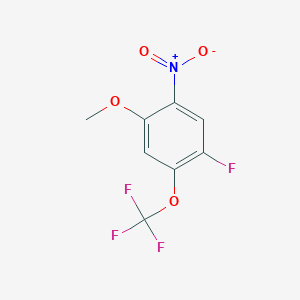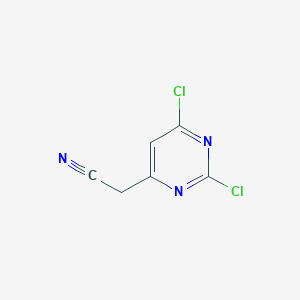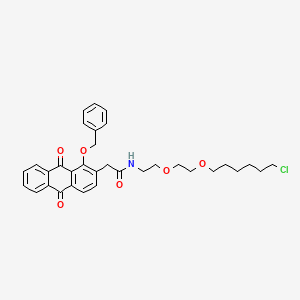
4-Methylnorbornane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylnorbornane-1-carbaldehyde is an organic compound with the molecular formula C9H14O. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornane-1-carbaldehyde typically involves the functionalization of norbornane derivatives. One common method is the oxidation of 4-methylnorbornane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid. This reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, catalytic methods using transition metal catalysts may be employed to improve selectivity and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylnorbornane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, HNO3 under reflux.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Primary amines or hydrazines in ethanol.
Major Products:
Oxidation: 4-Methylnorbornane-1-carboxylic acid.
Reduction: 4-Methylnorbornane-1-methanol.
Substitution: Corresponding imines or hydrazones.
Applications De Recherche Scientifique
4-Methylnorbornane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of aldehydes in biological systems.
Medicine: Derivatives of this compound may exhibit biological activity and could be explored for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality, which imparts a pleasant aroma.
Mécanisme D'action
The mechanism of action of 4-Methylnorbornane-1-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In biological systems, aldehydes can form Schiff bases with amines, which are important intermediates in enzymatic reactions. The compound may also undergo redox reactions, participating in metabolic pathways involving aldehyde dehydrogenases.
Comparaison Avec Des Composés Similaires
Norbornane-2-carbaldehyde: Another norbornane derivative with an aldehyde group at a different position.
Cyclohexane-1-carbaldehyde: A monocyclic analog with similar reactivity but different steric properties.
Bicyclo[2.2.1]heptane-1-carbaldehyde: A structural isomer with the aldehyde group on a different carbon.
Uniqueness: 4-Methylnorbornane-1-carbaldehyde is unique due to the presence of a methyl group on the norbornane ring, which influences its steric and electronic properties. This methyl group can affect the compound’s reactivity and the outcome of chemical reactions, making it distinct from other norbornane derivatives.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-methylbicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8-2-4-9(6-8,7-10)5-3-8/h7H,2-6H2,1H3 |
Clé InChI |
HPPCEJKWYFYTTR-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C1)(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
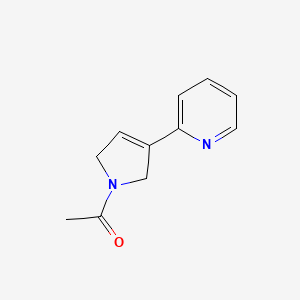
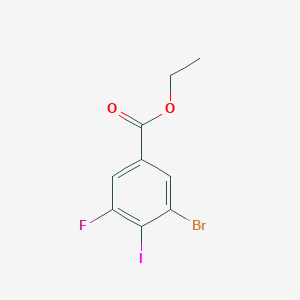
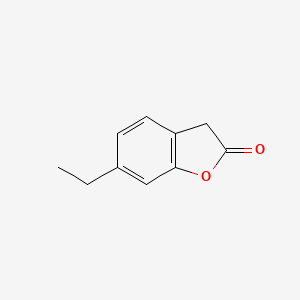
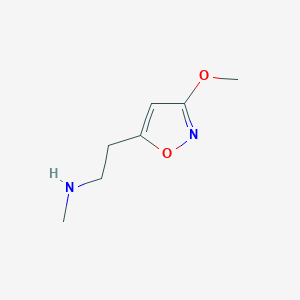

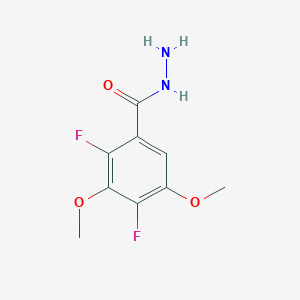
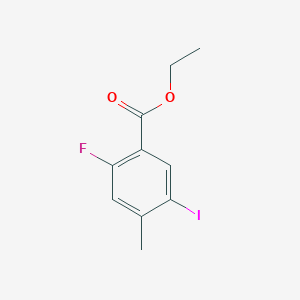
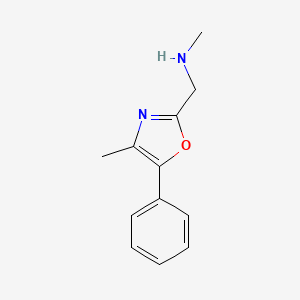
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
